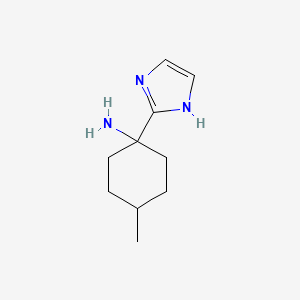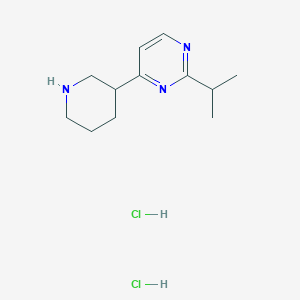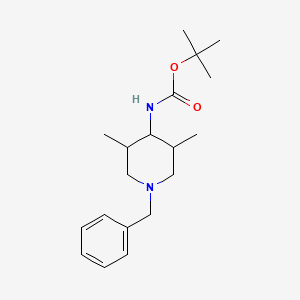![molecular formula C11H17N3O B13222441 4-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-5-azaspiro[2.3]hexane](/img/structure/B13222441.png)
4-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-5-azaspiro[2.3]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-5-azaspiro[23]hexane is a complex organic compound that features an imidazole ring fused with a spirohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-5-azaspiro[2.3]hexane typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow the principles of green chemistry to minimize environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are being explored to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-5-azaspiro[2.3]hexane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, the oxidation reactions may require acidic or basic conditions depending on the desired product.
Major Products
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
4-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-5-azaspiro[2.3]hexane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 4-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-5-azaspiro[2.3]hexane involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride: This compound shares the imidazole ring but differs in its functional groups and overall structure.
1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: Another compound with a similar methoxyethyl group but different core structure.
Uniqueness
What sets 4-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-5-azaspiro[2.3]hexane apart is its spirohexane structure, which imparts unique steric and electronic properties. This makes it particularly valuable in the design of new molecules with specific biological or material properties.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
6-[1-(2-methoxyethyl)imidazol-2-yl]-5-azaspiro[2.3]hexane |
InChI |
InChI=1S/C11H17N3O/c1-15-7-6-14-5-4-12-10(14)9-11(2-3-11)8-13-9/h4-5,9,13H,2-3,6-8H2,1H3 |
InChI Key |
RQEUBWUXEYENHR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CN=C1C2C3(CC3)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13222359.png)
![6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13222363.png)



![Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B13222401.png)
![[2-(Piperazin-1-yl)acetyl]urea](/img/structure/B13222406.png)

![1-[3-(Piperazine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B13222423.png)
![4-[(4-Chlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13222428.png)


![7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid](/img/structure/B13222433.png)

